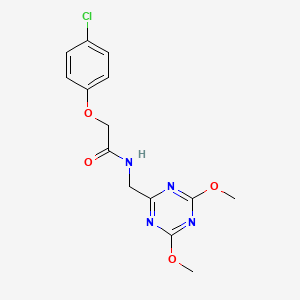

2-(4-chlorophenoxy)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-chlorophenoxy)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound is commonly known as CDMA and has gained significant attention due to its unique properties and potential applications.

Scientific Research Applications

Synthesis and Characterization

The compound 2-(4-chlorophenoxy)-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)acetamide is related to a class of organic compounds that have potential applications as pesticides. Research by Olszewska, Tarasiuk, and Pikus (2011) involved characterizing N-derivatives of a similar compound, 4-chloro-3,5-dimethylphenoxyacetamide, using X-ray powder diffraction. These compounds are considered potential pesticides, suggesting that your compound of interest might also have applications in this field. The study provides experimental data such as 2θ peak positions, relative peak intensities, values of d and Miller indices, and unit-cell parameters, which are essential for understanding the crystalline nature and potential applications of these compounds (Olszewska, Tarasiuk, & Pikus, 2011).

Chemical Synthesis Methods

Another study by Bandgar and Pandit (2003) discusses the synthesis of 2-oxazolines from carboxylic acids using 2-chloro-4,6-dimethoxy-1,3,5-triazine under mild conditions, which is closely related to the chemical structure of the compound . This research shows that 2-acyloxy-4,6-dimethoxy-1,3,5-triazines, obtained from carboxylic acids and 2-chloro-4,6-dimethoxy-1,3,5-triazine, can be treated with 2-amino-2-methyl-1-propanol to afford the corresponding 2-oxazolines in excellent yield at room temperature. This synthesis method could potentially be applied to or adapted for the synthesis of this compound (Bandgar & Pandit, 2003).

Mechanism of Action

Target of Action

Related compounds with a 4,6-dimethoxy-1,3,5-triazin-2-yl structure have been found to be efficient glycosyl donors for enzymatic glycosylation catalyzed by an endo-1,4-β-glucanase .

Mode of Action

The compound’s interaction with its targets involves the condensation of carboxylic acids and amines to form corresponding amides . This process is facilitated by the compound’s triazine structure, which exhibits moderate reactivity towards alcohols .

Biochemical Pathways

The compound’s action affects the biochemical pathway of enzymatic glycosylation. It acts as a glycosyl donor in this process, leading to the formation of glycosidic bonds . The downstream effects of this action would depend on the specific biological context in which the glycosylation occurs.

Result of Action

The result of the compound’s action is the formation of amides and esters through the condensation of carboxylic acids and amines . This can lead to the modification of biomolecules, potentially influencing their function and interaction with other molecules.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the compound’s reactivity towards alcohols suggests that its action could be influenced by the presence of these molecules in the environment

properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN4O4/c1-21-13-17-11(18-14(19-13)22-2)7-16-12(20)8-23-10-5-3-9(15)4-6-10/h3-6H,7-8H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUFPUHRIDMYVFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)COC2=CC=C(C=C2)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(7S)-5,7-Dihydro-4H-thieno[2,3-c]pyran-7-yl]methanamine;hydrochloride](/img/structure/B2978592.png)

![3-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2978599.png)

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)propionamide](/img/structure/B2978601.png)

![2-[(Oxolan-2-yl)methoxy]pyrimidine](/img/structure/B2978602.png)

![(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2978606.png)